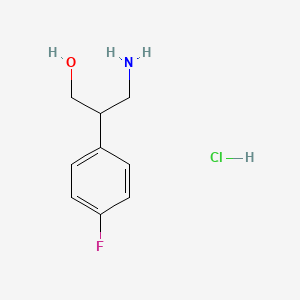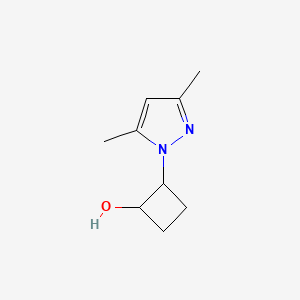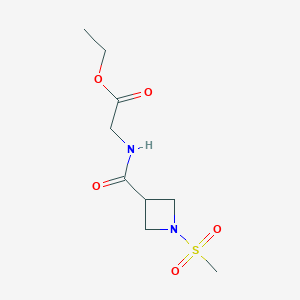![molecular formula C17H20ClN3O B2533250 2-Chloro-N-[1-(diméthylamino)-3-phénylpropan-2-YL]pyridine-3-carboxamide CAS No. 1385304-36-8](/img/structure/B2533250.png)
2-Chloro-N-[1-(diméthylamino)-3-phénylpropan-2-YL]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry
Applications De Recherche Scientifique
2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide has several notable applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Functions as a probe in studies involving neurotransmitter systems due to its structural similarity to certain alkaloids.
Medicine: : Investigated for its potential as a therapeutic agent in treating disorders like depression or Parkinson's disease.
Industry: : Utilized in the production of certain agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to interact with a variety of enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds like indole derivatives can cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to inhibit the activity of various enzymes and proteins, which could result in a range of cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediate compounds that introduce the pyridine, chloro, and dimethylamino groups. A common route involves:
Starting materials: : Pyridine, 2-chloropyridine, and 3-phenylpropanoic acid.
Reaction conditions: : A coupling reaction with a strong base such as sodium hydride (NaH), followed by condensation with a secondary amine (dimethylamine) under dehydrating conditions.
Industrial Production Methods
Scaling up for industrial production would require optimization of each synthetic step to improve yield and reduce waste. This often involves using catalysts to enhance reaction rates and selectivity, continuous flow processes to handle reactions more efficiently, and green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the phenyl or dimethylamino groups, leading to formation of corresponding N-oxides or hydroxylated products.
Reduction: : Reduction reactions may target the chloro group, potentially replacing it with hydrogen or other substituents.
Substitution: : The chloro group, being a good leaving group, can be substituted by nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH₄) or palladium-catalyzed hydrogenation.
Substitution: : Reacting with nucleophiles under basic or acidic conditions, depending on the nature of the substituent.
Major Products
The primary products from these reactions would include various N-oxides, hydroxylated derivatives, dechlorinated compounds, and substituted analogs, each with potentially different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-[3-(dimethylamino)-2-methylphenyl]pyridine-3-carboxamide
2-Chloro-N-[3-(dimethylamino)-2-(methoxyphenyl)]pyridine-3-carboxamide
2-Bromo-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide
Uniqueness
This compound's uniqueness lies in the specific combination of the chloro group and the dimethylamino phenylpropyl moiety attached to the pyridine carboxamide. This structure confers distinct pharmacological properties, enabling selective interaction with specific molecular targets that might not be achievable with closely related compounds.
This detailed breakdown should give you a comprehensive understanding of "2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide". Chemistry is amazing, isn't it?
Propriétés
IUPAC Name |
2-chloro-N-[1-(dimethylamino)-3-phenylpropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21(2)12-14(11-13-7-4-3-5-8-13)20-17(22)15-9-6-10-19-16(15)18/h3-10,14H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRREQWULMRLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)

![(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2533171.png)



![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)
![2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2533183.png)


![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)
![N-(2-METHOXYPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2533189.png)
